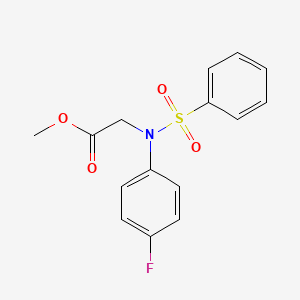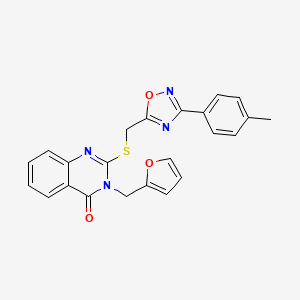
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide, also known as P4C, is a chemical compound that has been studied extensively for its potential use in scientific research. P4C is a highly selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in regulating many cellular processes.
作用机制
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide works by binding to the catalytic subunit of PP2A, preventing its activity. This results in the accumulation of phosphorylated proteins, which can have a variety of effects on cellular processes. N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is highly selective for PP2A, and does not inhibit other phosphatases or kinases. This makes it a valuable tool for studying the specific role of PP2A in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide are complex and depend on the specific cellular processes being studied. In general, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is its high selectivity for PP2A, which makes it a valuable tool for studying the specific role of this protein in cellular processes. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in lab experiments. For example, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the effects of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide can be complex and depend on the specific cellular processes being studied, which can make interpretation of results challenging.
未来方向
There are many potential future directions for research on N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide. One area of interest is the development of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide analogs with improved selectivity and efficacy. Another area of interest is the use of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in combination with other drugs to enhance their efficacy. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted. Finally, the role of PP2A in cancer development and progression is still not fully understood, and further research on the role of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in cancer is needed.
合成方法
The synthesis of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide involves several steps, including the preparation of the starting materials and the reaction of these materials in the presence of a catalyst. The starting materials for N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide synthesis are 3-pyridin-4-yloxycyclopent-2-enone and but-2-ynoic acid. These materials are mixed together and heated in the presence of a palladium catalyst, which promotes the formation of the desired product. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reaction components.
科学研究应用
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been studied extensively for its potential use in scientific research. One of the primary applications of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is in the study of PP2A, which is a critical regulator of many cellular processes. PP2A is involved in the regulation of cell growth, differentiation, and apoptosis, and dysregulation of PP2A has been implicated in the development of many diseases, including cancer. N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to selectively inhibit PP2A, making it a valuable tool for studying the role of this protein in disease.
属性
IUPAC Name |
N-(3-pyridin-4-yloxycyclopentyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-14(17)16-11-4-5-13(10-11)18-12-6-8-15-9-7-12/h6-9,11,13H,4-5,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCUPDCWBTYRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


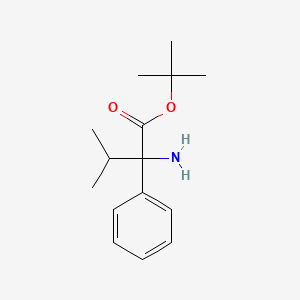

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2602718.png)
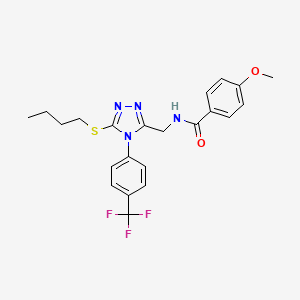
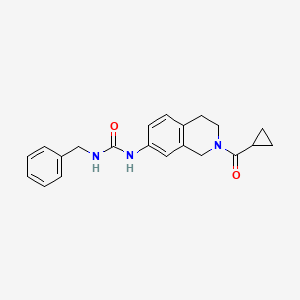

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)



